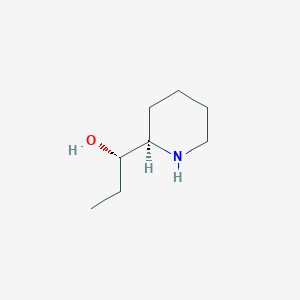

(-)-alpha-Conhydrine

Description

Historical Context of Conhydrine (B1201746) Isolation and Structural Elucidation

The history of conhydrine is intrinsically linked to the study of the poison hemlock plant, Conium maculatum. This plant, infamous for its use in the execution of the philosopher Socrates in 399 BC, has been a source of various piperidine (B6355638) alkaloids. oup.comwikipedia.org The initial isolation of the primary alkaloid, coniine, dates back to 1827 by Giesecke, with its pure form obtained by Geiger in 1831. henriettes-herb.comnih.gov

Conhydrine itself was first isolated from C. maculatum by Wertheim in 1856. oup.comhenriettes-herb.comresearchgate.net It was described as an oxygenated alkaloid that crystallizes in colorless leaflets and possesses an odor similar to coniine. wikipedia.org Early methods for separating the alkaloids involved distilling a mixture of an alcoholic extract of the unripe fruit with a strong solution of caustic potash. henriettes-herb.com A later method developed by J. Schorm in 1882 involved steam distillation of the conium fruits, followed by extraction and cooling to separate the conhydrine, which crystallizes out. henriettes-herb.com

The journey to determine the precise structure of conhydrine was a lengthy process. While its molecular formula was established as C₈H₁₇NO, its structural elucidation was not completed until 1933. oup.comhenriettes-herb.comresearchgate.netd-nb.info Key to this process was the understanding that conhydrine is an oxyconiine, meaning it contains a hydroxyl group (-OH). henriettes-herb.com Oxidation experiments that yielded L-piperidyl-2-carboxylic acid indicated that the hydroxyl group was located on the n-propyl side chain attached to the piperidine ring. wikipedia.org Further studies, including degradation by exhaustive methylation and conversion to L-coniine, helped to pinpoint the location of the hydroxyl group to the alpha-position of the side chain, confirming its structure as 2-(1-hydroxypropyl)piperidine. wikipedia.orgmdpi.com

Classification and Stereoisomeric Forms of Conhydrine

Conhydrine is classified as a 2-(1-hydroxyalkyl)piperidine alkaloid. oup.comgla.ac.uk Its structure contains two stereogenic centers, which gives rise to four possible stereoisomers. researchgate.netgla.ac.uk These isomers are distinct molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms.

The four stereoisomers of conhydrine are:

(+)-alpha-Conhydrine and (-)-alpha-Conhydrine (an enantiomeric pair)

(+)-beta-Conhydrine and (-)-beta-Conhydrine (an enantiomeric pair)

Alpha-conhydrine and beta-conhydrine are diastereomers of each other. oup.com The naturally occurring form is typically (+)-alpha-conhydrine. nih.gov The different stereoisomers can exhibit distinct biological and pharmacological activities, which has driven significant interest in their synthesis. researchgate.net

Another related isomer found in hemlock is pseudoconhydrine, which was isolated by E. Merck in 1891. henriettes-herb.comnih.gov In pseudoconhydrine, the hydroxyl group is located at the C-5 position of the piperidine ring, making it a positional isomer of conhydrine. nih.govresearchgate.net

Table 1: Stereoisomers of Conhydrine

| Isomer Name | Relationship |

| (+)-alpha-Conhydrine | Enantiomer of (-)-alpha-Conhydrine, Diastereomer of beta-Conhydrine |

| (-)-alpha-Conhydrine | Enantiomer of (+)-alpha-Conhydrine, Diastereomer of beta-Conhydrine |

| (+)-beta-Conhydrine | Enantiomer of (-)-beta-Conhydrine, Diastereomer of alpha-Conhydrine |

| (-)-beta-Conhydrine | Enantiomer of (+)-beta-Conhydrine, Diastereomer of alpha-Conhydrine |

Natural Occurrence and Significance as a Piperidine Alkaloid

The primary natural source of (-)-alpha-conhydrine and its related alkaloids is the poison hemlock plant, Conium maculatum, a member of the Apiaceae family. wikipedia.orgresearchgate.net This plant is native to Europe, North Africa, and Western Asia and has become naturalized in many other parts of the world, including North and South America and Australia. mdpi.combugwood.org All parts of the plant, including the leaves, seeds, and roots, contain these toxic alkaloids, with the seeds being the most potent part. wikipedia.orgbugwood.org

Within C. maculatum, a variety of piperidine alkaloids are present. The major components are typically γ-coniceine and coniine. wikipedia.orgucl.ac.uk γ-Coniceine is the biosynthetic precursor to the other hemlock alkaloids. wikipedia.orgresearchgate.net Other alkaloids found alongside conhydrine include N-methylconiine and pseudoconhydrine. wikipedia.orgucl.ac.uk The relative concentrations of these alkaloids can vary depending on the plant's age, variety, and environmental conditions. researchgate.net Conhydrine is generally present in smaller quantities compared to coniine. wikipedia.orggla.ac.uk Besides Conium maculatum, (+)-conhydrine has also been reported in Aloe globuligemma. nih.gov

The significance of piperidine alkaloids like (-)-alpha-conhydrine lies in their potent biological activity. In plants, these compounds are believed to serve as a defense mechanism against herbivores. researchgate.net For the scientific community, these alkaloids have been crucial model compounds. Coniine holds a significant place in the history of chemistry as the first alkaloid to have its structure determined (1881) and to be chemically synthesized (1886). nih.gov The study of conhydrine and its isomers continues to attract interest from synthetic chemists aiming to develop new strategies for creating stereochemically complex molecules. oup.comresearchgate.net

Table 2: Piperidine Alkaloids in Conium maculatum

| Alkaloid | Chemical Formula | Significance |

| γ-Coniceine | C₈H₁₅N | Precursor to other hemlock alkaloids. wikipedia.orgresearchgate.net |

| Coniine | C₈H₁₇N | Major toxic alkaloid; first alkaloid to be synthesized. wikipedia.orgnih.gov |

| N-Methylconiine | C₉H₁₉N | A methylated derivative of coniine. wikipedia.org |

| Conhydrine | C₈H₁₇NO | An oxygenated alkaloid with four stereoisomeric forms. henriettes-herb.comresearchgate.net |

| Pseudoconhydrine | C₈H₁₇NO | A positional isomer of conhydrine. henriettes-herb.comnih.gov |

Structure

3D Structure

Properties

CAS No. |

18209-37-5 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(1S)-1-[(2R)-piperidin-2-yl]propan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3/t7-,8+/m1/s1 |

InChI Key |

VCCAAURNBULZRR-SFYZADRCSA-N |

SMILES |

CCC(C1CCCCN1)O |

Isomeric SMILES |

CC[C@@H]([C@H]1CCCCN1)O |

Canonical SMILES |

CCC(C1CCCCN1)O |

Synonyms |

alpha-conhydrine conhydrine |

Origin of Product |

United States |

Occurrence, Distribution, and Chemotaxonomic Investigations of Alpha Conhydrine

Plant Sources and Isolation Methodologies (e.g., Conium maculatum L.)

(-)-α-Conhydrine is a naturally occurring compound, most famously isolated from the poison hemlock plant, Conium maculatum L. wikipedia.orgresearchgate.net. This plant is notorious for its toxicity, which is attributed to a suite of piperidine (B6355638) alkaloids. Beyond Conium maculatum, chemotaxonomic studies have revealed the presence of conhydrine (B1201746) and its isomers in taxonomically unrelated plant families, including Aloe (Xanthorrhoeaceae) and Sarracenia (Sarraceniaceae) species. fu-berlin.de

The isolation of (-)-α-conhydrine and other hemlock alkaloids from plant material, such as the seeds and leaves of C. maculatum, has been documented since the 19th century. wikipedia.orgsemanticscholar.orgacs.org Traditional isolation methods typically involve solvent extraction of the plant material. For instance, the alkaloids can be extracted from the unripe fruit of C. maculatum by distillation with a strong solution of caustic potash and alcohol. henriettes-herb.com The resulting distillate forms an oily layer containing the mixed alkaloids. henriettes-herb.com Further purification can be achieved through crystallization, as conhydrine crystallizes readily from ether. wikipedia.org Modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are now routinely used for the identification and quantification of these alkaloids in plant extracts. extrasynthese.com

Table 1: Plant Sources of (-)-alpha-Conhydrine and Related Alkaloids

| Family | Genus | Species | Common Name | Reference(s) |

|---|---|---|---|---|

| Apiaceae | Conium | maculatum | Poison Hemlock | wikipedia.orgresearchgate.netfu-berlin.de |

| Xanthorrhoeaceae | Aloe | Aloe | fu-berlin.de |

Intraspecies Localization and Tissue-Specific Distribution of (-)-alpha-Conhydrine

Within Conium maculatum, the distribution of (-)-α-conhydrine and other piperidine alkaloids is not uniform. Research has shown that the concentration and composition of these alkaloids vary significantly between different plant organs and developmental stages. extrasynthese.comnih.gov The highest concentration of total alkaloids is generally found in the fruits of the plant. nih.gov

Co-occurrence and Profiling of Related Piperidine Alkaloids in Biological Matrices

(-)-α-Conhydrine rarely occurs in isolation. It is typically found as part of a complex mixture of structurally related piperidine alkaloids. extrasynthese.com In Conium maculatum, the most well-known of these co-occurring alkaloids is coniine, the first alkaloid to be structurally elucidated and synthesized. extrasynthese.com

Other significant piperidine alkaloids that co-exist with (-)-α-conhydrine in C. maculatum include:

γ-Coniceine: Considered the biosynthetic precursor to the other hemlock alkaloids. extrasynthese.comresearchgate.net

N-methylconiine: A methylated derivative of coniine. extrasynthese.commdpi.com

Pseudoconhydrine: An isomer of conhydrine. extrasynthese.commdpi.com

Conhydrinone: A ketone derivative. extrasynthese.com

The relative proportions of these alkaloids can vary depending on the plant's geographical origin, developmental stage, and specific tissue being analyzed. extrasynthese.comnih.gov For example, South African varieties of Conium have been reported to contain N-methylpseudoconhydrine in significant amounts, an alkaloid not as prevalent in their European counterparts. extrasynthese.com This variation in the alkaloid profile is of significant chemotaxonomic interest, providing a chemical fingerprint that can differentiate between plant populations. extrasynthese.com

Table 2: Major Piperidine Alkaloids Co-occurring with (-)-alpha-Conhydrine in Conium maculatum

| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Reference(s) |

|---|---|---|---|

| Coniine | C₈H₁₇N | 127.23 | extrasynthese.commdpi.com |

| γ-Coniceine | C₈H₁₅N | 125.22 | extrasynthese.com |

| N-methylconiine | C₉H₁₉N | 141.26 | extrasynthese.commdpi.com |

| Pseudoconhydrine | C₈H₁₇NO | 143.23 | extrasynthese.commdpi.com |

The comprehensive analysis of these alkaloid profiles is crucial for understanding the biosynthetic pathways at play within the plant and for appreciating the chemical diversity that can exist even within a single species. extrasynthese.comnih.gov

Biosynthetic Pathways and Enzymatic Mechanisms of Conhydrine Alkaloids

Polyketide Origin and Precursor Incorporation Studies

The carbon skeleton of conhydrine (B1201746) alkaloids, including (-)-alpha-conhydrine, is of polyketide origin. nih.govvtt.finih.gov Early precursor incorporation studies using radiolabeled compounds were instrumental in establishing this pathway. Experiments demonstrated that acetate (B1210297) is a primary building block for these alkaloids. acs.org Specifically, the biosynthesis is initiated by the condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA. nih.govvtt.finih.gov

Further labeling experiments have shown that compounds such as 5-oxooctanoic acid and 5-oxooctanal are key intermediates and efficient precursors of coniine, a closely related alkaloid, suggesting their central role in the biosynthesis of all conhydrine alkaloids. nih.gov These studies have been crucial in piecing together the initial steps of the biosynthetic route leading to the formation of the core piperidine (B6355638) structure.

Key Enzymatic Transformations in the Biosynthetic Cascade

The assembly of the (-)-alpha-conhydrine molecule is orchestrated by a series of specific enzymes that catalyze distinct chemical reactions. These enzymatic transformations ensure the precise construction of the carbon backbone, the incorporation of the nitrogen atom, and the subsequent modifications that lead to the final alkaloid structure.

The initial and critical step in the biosynthesis of conhydrine alkaloids is the formation of the carbon backbone, a reaction catalyzed by a type III polyketide synthase (PKS). nih.govvtt.fi In Conium maculatum, a specific PKS, designated as Conium polyketide synthase 5 (CPKS5), has been identified and characterized. nih.govvtt.firesearchgate.net This enzyme exhibits a preference for butyryl-CoA as a starter molecule, which it condenses with two units of malonyl-CoA to form a triketide product. nih.govvtt.firesearchgate.net This reaction establishes the eight-carbon chain that will ultimately form the piperidine ring and its propyl side chain. The substrate specificity of CPKS5 is a key determinant for the formation of the C8 piperidine alkaloids characteristic of poison hemlock. researchgate.net

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) | Cofactor(s) |

|---|---|---|---|---|---|

| Conium Polyketide Synthase 5 | CPKS5 | Carbon skeleton formation | Butyryl-CoA, Malonyl-CoA | Triketide intermediate | - |

| L-alanine:5-keto-octanal aminotransferase | AAT | Nitrogen incorporation | 5-Oxooctanal, L-Alanine | γ-Coniceine, Pyruvate (B1213749) | Pyridoxal phosphate |

| gamma-Coniceine (B154535) Reductase | CR | Reduction of imine bond | γ-Coniceine | Coniine | NADPH |

| S-adenosyl-L-methionine:coniine methyltransferase | CSAM | N-methylation | Coniine, Conhydrine, Pseudoconhydrine | N-methylated alkaloids | S-Adenosyl-L-methionine |

The incorporation of the nitrogen atom into the piperidine ring is a crucial step mediated by a transamination reaction. nih.govnih.gov This reaction is catalyzed by the enzyme L-alanine:5-keto-octanal aminotransferase (AAT). nih.gov This enzyme facilitates the transfer of an amino group from L-alanine to the intermediate 5-oxooctanal. nih.gov The products of this reaction are pyruvate and 5-aminooctanal, which non-enzymatically cyclizes to form the first alkaloid of the pathway, γ-coniceine. nih.govwikipedia.org The aminotransferase from Conium maculatum has been characterized and shown to have a molecular weight of approximately 56.2 kDa. nih.gov

Following the formation of γ-coniceine, a reduction step is necessary to form the saturated piperidine ring found in coniine and its derivatives. This reaction is catalyzed by an NADPH-dependent reductase known as gamma-coniceine reductase (CR). nih.govnih.gov This enzyme specifically reduces the carbon-nitrogen double bond (imine) within the γ-coniceine molecule to produce coniine. nih.gov The requirement for NADPH as a cofactor is a characteristic feature of this enzymatic reduction. nih.gov While this enzyme directly leads to the formation of coniine, subsequent enzymatic modifications of related precursors are thought to lead to other conhydrine alkaloids.

Further structural diversity within the conhydrine alkaloid family is achieved through methylation reactions. In Conium maculatum, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase has been identified. researchgate.net This enzyme, referred to as S-adenosyl-L-methionine:coniine methyltransferase (CSAM), is capable of transferring a methyl group from SAM to the nitrogen atom of the piperidine ring. researchgate.net It has been shown to methylate coniine, conhydrine, and pseudoconhydrine. nih.gov The activity of this enzyme is highest with pseudoconhydrine, followed by coniine, and is lowest with conhydrine. nih.gov This methylation step leads to the formation of N-methylated derivatives of the conhydrine alkaloids.

Intermediates in the Biosynthetic Route (e.g., 5-Oxooctanal, gamma-Coniceine)

The biosynthetic pathway to (-)-alpha-conhydrine proceeds through several key intermediates. Following the initial polyketide synthesis, the resulting triketide is thought to be reduced to form 5-oxooctanal . nih.govnih.gov This aldehyde is a critical intermediate that serves as the substrate for the transamination reaction. nih.govnih.gov

The product of the transamination and subsequent spontaneous cyclization is γ-coniceine . nih.govnih.govwikipedia.org This compound is the first piperidine alkaloid formed in the pathway and represents a major branch point. nih.gov It is the most abundant alkaloid in the young, green parts of the hemlock plant. nih.gov From γ-coniceine, the pathway diverges to produce the various conhydrine alkaloids. While the direct precursor to (-)-alpha-conhydrine is not definitively established, it is hypothesized to be formed from a derivative of γ-coniceine through a hydroxylation reaction, likely catalyzed by a cytochrome P450 monooxygenase. nih.gov

| Intermediate | Chemical Formula | Role in Pathway |

|---|---|---|

| 5-Oxooctanal | C8H14O2 | Product of polyketide reduction and substrate for transamination |

| γ-Coniceine | C8H15N | First piperidine alkaloid formed; precursor to other conhydrine alkaloids |

Isotopic Labeling Studies for Pathway Elucidation

The pivotal role of isotopic labeling studies cannot be overstated in deciphering the biosynthetic puzzle of conhydrine alkaloids in Conium maculatum (poison hemlock). These experiments, conducted primarily by E. Leete and colleagues, systematically traced the incorporation of labeled precursors into the final alkaloid structures, ultimately shifting the scientific consensus from a lysine-derived pathway to one originating from acetate.

Initially, the structural similarity of the piperidine ring in conhydrine alkaloids to that of lysine (B10760008) led to the logical but incorrect assumption that lysine was the primary precursor. However, feeding experiments with uniformly labeled [¹⁴C]-L-lysine, [2-¹⁴C]-DL-lysine, and [1,5-¹⁴C]-cadaverine to C. maculatum plants resulted in negligible radioactivity in the isolated alkaloids. nih.gov This crucial negative result prompted a re-evaluation of the biosynthetic origins.

Subsequent research focused on an alternative hypothesis: a polyketide pathway starting from acetate. nih.gov This was investigated by feeding sodium [1-¹⁴C]-acetate to poison hemlock plants. The results were definitive, with radioactivity from the labeled acetate being detected in both coniine and conhydrine. nih.gov Through systematic degradation of the isolated coniine, it was established that the radioactivity was located on the even-numbered carbon atoms of the propyl side chain and the piperidine ring, consistent with the head-to-tail condensation of four acetate units. nih.gov

To further delineate the intermediates of this pathway, a series of feeding experiments with various ¹⁴C-labeled compounds were conducted. These studies were instrumental in identifying key intermediates and their respective efficiencies of incorporation into the hemlock alkaloids. The results strongly indicated that the biosynthesis proceeds through an eight-carbon chain derived from acetate, which is then modified and cyclized.

The following table summarizes the key findings from isotopic labeling experiments conducted by Leete and Olson, detailing the incorporation of various precursors into the total hemlock alkaloids.

| Precursor Administered | Incorporation Rate (%) into Hemlock Alkaloids |

|---|---|

| [1-¹⁴C]-Acetate | 0.009 |

| [1-¹⁴C]-Octanoic acid | 0.07 |

| [6-¹⁴C]-5-Keto-octanoic acid | 0.61 |

| [6-¹⁴C]-5-Keto-octanal | 1.1 |

The data clearly demonstrates a significant increase in incorporation efficiency as the precursors more closely resemble the later-stage intermediates of the proposed pathway. nih.gov While acetate and octanoic acid show relatively low incorporation, 5-keto-octanoic acid and particularly 5-keto-octanal are incorporated with much higher efficiency. nih.gov This provides strong evidence that these compounds are indeed on the direct biosynthetic route to the piperidine alkaloids in C. maculatum.

These isotopic tracer studies collectively established that the biosynthesis of conhydrine alkaloids commences with the condensation of acetate units to form a polyketide chain. This chain is subsequently modified to form key intermediates such as 5-keto-octanal. Transamination and cyclization of this intermediate lead to the formation of γ-coniceine, which serves as the central precursor for various hemlock alkaloids, including coniine and the different isomers of conhydrine. nih.gov While much of the detailed degradation work was performed on the more abundant alkaloid, coniine, the co-occurrence and demonstrated incorporation of acetate into conhydrine firmly places it within this same biosynthetic framework. nih.gov

Advanced Synthetic Methodologies for Alpha Conhydrine and Its Stereoisomers

Overview of Asymmetric Synthetic Strategies

The synthesis of (-)-α-conhydrine, a piperidine (B6355638) alkaloid, and its stereoisomers has attracted considerable attention from synthetic chemists. The primary challenge lies in the stereoselective construction of the two chiral centers. Three main strategies have emerged to address this: chiral pool approaches, chiral auxiliary-mediated syntheses, and catalytic asymmetric syntheses. researchgate.netunigoa.ac.in

Chiral Pool Approaches Utilizing Natural Precursors

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. This strategy inherently provides one or more of the required stereocenters, simplifying the synthetic route. A variety of natural precursors have been successfully employed for the synthesis of conhydrine (B1201746) isomers. researchgate.netunigoa.ac.in

One notable example is the use of (R)-(+)-glyceraldehyde , a carbohydrate derivative, to accomplish a stereoselective synthesis of (+)-α-conhydrine. researchgate.net This approach features a zinc-mediated aza-Barbier reaction and a ring-closing metathesis as key steps to construct the piperidine core. researchgate.net Similarly, L-aspartic acid has served as a versatile starting material for the synthesis of both (+)-α-conhydrine and (-)-β-conhydrine through diastereoselective alkylation of an amino aldehyde derivative. researchgate.net

Other successful chiral pool precursors include:

L-serine , which has been used to synthesize (+)-α-conhydrine via a chelation-controlled hydride reduction and Wittig reaction. researchgate.net

trans-(2S,4R)-4-hydroxyproline , which provided a route to α-conhydrine through a diastereoselective Grignard addition, a regioselective Baeyer–Villiger reaction, and ring-closing metathesis. researchgate.net

D-erythronolactone has been utilized in a synthesis of (-)-α-conhydrine involving a regioselective and diastereoselective allylic amination. researchgate.net

The following table summarizes some of the natural precursors used in the chiral pool synthesis of conhydrine isomers.

| Natural Precursor | Target Isomer(s) | Key Reactions |

| (R)-(+)-Glyceraldehyde | (+)-α-Conhydrine | Aza-Barbier reaction, Ring-closing metathesis researchgate.net |

| L-Aspartic Acid | (+)-α-Conhydrine, (-)-β-Conhydrine | Diastereoselective alkylation researchgate.net |

| L-Serine | (+)-α-Conhydrine | Chelation-controlled hydride reduction, Wittig reaction researchgate.net |

| trans-(2S,4R)-4-hydroxyproline | α-Conhydrine | Grignard addition, Baeyer–Villiger reaction, RCM researchgate.net |

| D-Erythronolactone | (-)-α-Conhydrine | Allylic amination researchgate.net |

Chiral Auxiliary Mediated Syntheses

Chiral auxiliary-mediated synthesis involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. This auxiliary is then removed in a later step. This method has proven effective for the synthesis of conhydrine isomers, offering a high degree of stereocontrol. researchgate.netunigoa.ac.in

A prominent example is the use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary in the stereoselective synthesis of both (-)-β-conhydrine and (+)-α-conhydrine. thieme-connect.com The key step in this methodology is the chemo- and diastereoselective addition of Grignard reagents to an α-iminoglyoxylamide derived from the auxiliary. researchgate.netresearchgate.net

Another powerful chiral auxiliary is tert-butanesulfinamide . The addition of organometallic reagents to N-tert-butanesulfinyl imines allows for the highly stereoselective synthesis of chiral amines. This has been applied to the synthesis of (+)-α-conhydrine, where the addition of benzyloxybutylmagnesium bromide to a sulfinimine was a key step. rsc.org

The table below highlights some chiral auxiliaries used in conhydrine synthesis.

| Chiral Auxiliary | Target Isomer(s) | Key Reactions |

| (S,S)-(+)-Pseudoephedrine | (-)-β-Conhydrine, (+)-α-Conhydrine | Diastereoselective Grignard addition researchgate.netthieme-connect.com |

| tert-Butanesulfinamide | (+)-α-Conhydrine | Nucleophilic addition to sulfinimine rsc.org |

Catalytic Asymmetric Syntheses

Catalytic asymmetric synthesis is a highly efficient approach that utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.netunigoa.ac.in This strategy is often considered more elegant and atom-economical than chiral pool or auxiliary methods.

A significant breakthrough in this area was the development of a ruthenium-catalyzed asymmetric hydrogenation of racemic α-amino cyclic ketones. acs.orgnih.gov This dynamic kinetic resolution (DKR) process, using a [RuCl2((S)-Xyl-SDP)((R,R)-DPEN)] catalyst, provides chiral cis-β-N-alkyl/arylamino cyclic alcohols with excellent enantioselectivity (up to 99.9% ee) and diastereoselectivity (99:1 cis). acs.orgnih.gov This method has been successfully applied to the practical synthesis of all four isomers of conhydrine. acs.orgnih.gov

Another catalytic approach involves the catalytic dynamic resolution (CDR) of rac-2-lithio-N-Boc-piperidine using a chiral ligand. nih.govacs.org This method has been used for the highly enantioselective synthesis of various 2-substituted piperidines, including (+)-β-conhydrine. nih.govacs.org

Palladium(II)-catalyzed reactions, such as the MOM-ether-directed aza-Claisen rearrangement, have also been employed as a key step in the stereoselective synthesis of (+)-α-conhydrine. nih.gov

The following table summarizes some catalytic asymmetric approaches to conhydrine synthesis.

| Catalytic Method | Catalyst/Ligand | Target Isomer(s) |

| Asymmetric Hydrogenation (DKR) | [RuCl2((S)-Xyl-SDP)((R,R)-DPEN)] | All four conhydrine isomers acs.orgnih.gov |

| Catalytic Dynamic Resolution (CDR) | Chiral diamino alkoxide ligands | (+)-β-Conhydrine nih.govacs.org |

| Aza-Claisen Rearrangement | Palladium(II) catalyst | (+)-α-Conhydrine nih.gov |

Diastereoselective and Enantioselective Reaction Design

The successful synthesis of (-)-α-conhydrine and its stereoisomers hinges on the careful design of diastereoselective and enantioselective reactions. Two powerful reactions that have been instrumental in this endeavor are the Sharpless asymmetric dihydroxylation and ring-closing metathesis.

Sharpless Asymmetric Dihydroxylation in Conhydrine Synthesis

The Sharpless asymmetric dihydroxylation is a renowned method for the enantioselective synthesis of vicinal diols from prochiral alkenes. capes.gov.brcapes.gov.brmdpi.comwikipedia.org This reaction utilizes osmium tetroxide as the oxidant in the presence of a chiral quinine-based ligand. The choice of ligand, either (DHQ)2PHAL or (DHQD)2PHAL, dictates which face of the alkene is hydroxylated, leading to the formation of the desired enantiomer of the diol. wikipedia.org

This methodology has been a cornerstone in several syntheses of (-)-α-conhydrine. capes.gov.brcapes.gov.br In a typical sequence, an appropriate alkene precursor is subjected to Sharpless asymmetric dihydroxylation to install the two adjacent stereocenters of the hydroxyl and amino groups with high enantioselectivity. capes.gov.brcapes.gov.br The resulting diol is then converted into a cyclic sulfate, which undergoes regioselective nucleophilic opening to introduce the nitrogen functionality, ultimately leading to the target alkaloid. capes.gov.brcapes.gov.br The Sharpless dihydroxylation has also been a key step in a diastereoselective approach to conhydrine starting from (-)-pipecolinic acid. researchgate.net

Ring-Closing Metathesis (RCM) in Piperidine Core Construction

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic structures, including the piperidine core of conhydrine. semanticscholar.orgclockss.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, facilitates the formation of a carbon-carbon double bond within a molecule, leading to cyclization. semanticscholar.org

RCM offers several advantages in the context of conhydrine synthesis. It proceeds under mild conditions, tolerates a wide range of functional groups, and can be used to efficiently construct the six-membered piperidine ring. semanticscholar.orgclockss.org In many synthetic routes, an acyclic diene precursor is subjected to RCM to form a tetrahydropyridine (B1245486) intermediate. This intermediate can then be readily converted to the saturated piperidine ring of conhydrine through hydrogenation. semanticscholar.org

RCM has been a key step in numerous total syntheses of conhydrine isomers, often in combination with other stereoselective reactions. For instance, it has been used following a MOM-ether-directed aza-Claisen rearrangement to complete the synthesis of (+)-α-conhydrine. nih.gov It has also been employed in syntheses starting from chiral pool precursors like (R)-(+)-glyceraldehyde and trans-(2S,4R)-4-hydroxyproline. researchgate.netresearchgate.net

Diastereoselective Carbon-Carbon Bond Forming Reactions (e.g., Grignard Additions, Barbier Allylation)

Diastereoselective carbon-carbon bond forming reactions are fundamental in the synthesis of complex molecules like (-)-alpha-Conhydrine, where the precise arrangement of substituents is crucial. Grignard additions and Barbier-type allylations are prominent examples of such transformations used to establish key stereocenters.

Grignard Additions: The addition of Grignard reagents to chiral aldehydes or ketones is a classic yet effective method for creating new carbon-carbon bonds with stereocontrol. In the context of conhydrine synthesis, a diastereoselective Grignard addition to a chiral α-amino aldehyde can establish the stereochemistry of the hydroxyl-bearing carbon. For instance, the addition of ethylmagnesium bromide to an L-serine-derived Garner aldehyde has been utilized as a key step. researchgate.net The stereochemical outcome is often dictated by the existing chiral center, following models like Felkin-Ahn or chelation control, depending on the substrate and reaction conditions. However, additions of allylmagnesium reagents can sometimes exhibit low stereoselectivity. nih.gov In some cases, high diastereoselectivity has been achieved in the addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. nih.gov

Barbier Allylation: The Barbier reaction, a one-pot version of the Grignard reaction, offers a versatile method for the formation of homoallylic alcohols. researchtrends.net A key step in one synthesis of (+)-α-Conhydrine involved a zinc-mediated stereoselective aza-Barbier reaction of an imine with allyl bromide. researchgate.net This reaction established the desired stereochemistry at the newly formed secondary amine and the adjacent carbon. The stereoselectivity of Barbier reactions can be influenced by various factors, including the metal used (e.g., Zn, In, SmI2), the solvent, and the presence of chiral auxiliaries or ligands. researchtrends.net

| Reaction Type | Key Reagents | Substrate Type | Application in Conhydrine Synthesis |

| Grignard Addition | Ethylmagnesium bromide | Chiral α-amino aldehyde | Establishes the C2 side-chain stereocenter. |

| Barbier Allylation | Zinc, Allyl bromide | Chiral imine | Forms a key homoallylic amine intermediate. researchgate.net |

Regioselective Epoxide Ring Opening Strategies

The regioselective opening of epoxides is a powerful tool in stereocontrolled synthesis, allowing for the introduction of nucleophiles at a specific carbon atom of the epoxide ring with inversion of stereochemistry. This strategy has been effectively employed in the synthesis of (-)-alpha-Conhydrine and its isomers.

In several synthetic routes, a chiral epoxide is a key intermediate. The subsequent nucleophilic attack, often by an organometallic reagent or a nitrogen nucleophile, at one of the epoxide carbons dictates the final stereochemistry of the resulting amino alcohol. For example, the synthesis of (-)-α-conhydrine has been achieved through the regioselective opening of a chiral epoxide derived from Sharpless asymmetric dihydroxylation. researchgate.net Another approach involved the regioselective opening of a 2-(2'-oxiranyl)-1,2,3,6-tetrahydropyridine intermediate, where the choice of the organometallic reagent controlled the regioselectivity of the ring opening. researchgate.netrsc.org Gilman reagents have also been used for the regioselective opening of epoxides in the synthesis of conhydrine isomers. nih.gov

The regioselectivity of the epoxide opening is often controlled by steric and electronic factors, as well as the nature of the nucleophile and the presence of Lewis acids. For instance, in terminal epoxides, nucleophiles typically attack the less substituted carbon (C2).

Wittig Olefination in Side Chain Elaboration

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. organic-chemistry.orgmasterorganicchemistry.com In the synthesis of (-)-alpha-Conhydrine, the Wittig olefination is frequently used to elaborate the propyl side chain.

Typically, a precursor containing the piperidine ring or a latent form of it is functionalized with a carbonyl group. This carbonyl group is then subjected to a Wittig reaction with an appropriate phosphonium ylide (e.g., ethylidenetriphenylphosphorane) to introduce the ethyl group as part of a double bond. Subsequent hydrogenation of this double bond then yields the saturated propyl side chain of conhydrine. The stereochemistry of the alkene formed in a Wittig reaction can often be controlled by the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions. youtube.com This method has been a key step in several total syntheses of conhydrine. researchgate.netresearchgate.net

Palladium(II)-Catalyzed Aza-Claisen Rearrangements for Stereocontrol

The aza-Claisen rearrangement is a powerful sigmatropic rearrangement that allows for the stereoselective formation of γ,δ-unsaturated amines. The use of transition metal catalysts, particularly palladium(II), has significantly expanded the scope and utility of this reaction.

In the context of (+)-α-conhydrine synthesis, a palladium(II)-catalyzed, MOM-ether-directed aza-Claisen rearrangement has been developed as a key stereocontrol element. core.ac.ukresearchgate.netacs.org This reaction proceeds through a chair-like transition state, and the stereochemistry of the newly formed C-N and C-C bonds is controlled by the existing stereocenter and the directing group. acs.org The use of a methoxymethyl (MOM) ether as a directing group has proven effective in achieving high levels of diastereoselectivity. researchgate.netacs.org This methodology provides a reliable route to erythro-amino alcohol derivatives, which are key precursors for (+)-α-conhydrine. acs.org

Chelation-Controlled Hydride Reductions

Chelation-controlled hydride reductions are a valuable strategy for the diastereoselective reduction of carbonyl groups, particularly in molecules containing a nearby heteroatom that can coordinate to the metal hydride. This approach has been successfully applied in the synthesis of (-)-alpha-Conhydrine.

In these syntheses, a key intermediate is an α-amino ketone. The reduction of the ketone to the corresponding alcohol can proceed with high diastereoselectivity by employing a chelating metal hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3). clockss.org The nitrogen atom of the amino group and the carbonyl oxygen form a five-membered chelate with the metal ion, forcing the hydride to attack from the less hindered face of the carbonyl group. clockss.orgtandfonline.com This leads to the preferential formation of the anti-amino alcohol, which has the correct relative stereochemistry for the synthesis of (+)-α-conhydrine. researchgate.nettandfonline.com This method has been a key feature in several concise and efficient total syntheses of the natural product. clockss.orgtandfonline.com

| Reduction Strategy | Reagent | Key Intermediate | Stereochemical Outcome |

| Chelation-Controlled Hydride Reduction | LiAlH(OtBu)3 | α-Amino ketone | anti-Amino alcohol clockss.orgtandfonline.com |

Iodocyclocarbamation Procedures for Stereoselective Amination

Iodocyclocarbamation is a powerful method for the stereoselective synthesis of cyclic amino alcohols and related structures. This reaction involves the intramolecular cyclization of an unsaturated carbamate (B1207046) induced by an iodine electrophile.

This methodology has been utilized in the asymmetric synthesis of both (+)-α-conhydrine and (+)-β-conhydrine. researchgate.netresearchgate.net The starting material is typically an acyclic alkenyl carbamate. Treatment with iodine triggers an electrophilic cyclization, where the nitrogen atom of the carbamate acts as the internal nucleophile. The stereochemistry of the newly formed stereocenters in the resulting piperidine ring is controlled by the geometry of the double bond and the existing chirality in the substrate, often proceeding through a chair-like transition state. This method provides a direct route to functionalized piperidines with defined stereochemistry, which can then be further elaborated to the final conhydrine target.

Organocatalytic Approaches (e.g., L-Proline-Catalyzed alpha-Aminooxylation)

The field of organocatalysis has provided new and powerful tools for asymmetric synthesis, avoiding the use of metal catalysts. L-proline and its derivatives have emerged as particularly effective catalysts for a variety of transformations.

Diastereodivergent Synthetic Routes for Accessing Multiple Stereoisomers

The synthesis of specific stereoisomers of a molecule is a significant challenge in organic chemistry, as different stereoisomers can possess distinct biological and pharmacological properties. umontpellier.fracs.org Diastereodivergent synthesis offers an efficient solution by enabling the generation of multiple stereoisomers from a single, common precursor simply by modifying the reaction conditions. umontpellier.frresearchgate.net This approach is highly valuable for creating libraries of related compounds, such as the four stereoisomers of conhydrine, to facilitate structure-activity relationship studies. researchgate.net

A notable diastereodivergent strategy for synthesizing both (+)-α-conhydrine and its diastereomer (−)-β-conhydrine has been developed. umontpellier.frsciprofiles.com This approach utilizes a common precursor and, by varying the reaction parameters, directs the synthesis towards the desired stereoisomer, demonstrating an effective method for accessing molecular diversity from a shared intermediate. umontpellier.frresearchgate.net The core of this strategy often involves the diastereoselective reduction of a ketone, where different reducing agents or conditions lead to the formation of either syn or anti alcohol products, which are then converted to the respective conhydrine isomers. sciprofiles.comoup.com

Dynamic Crystallization-Induced Diastereomer Transformation

A powerful and green technique for achieving diastereoenrichment is Crystallization-Induced Diastereomer Transformation (CIDT). acs.org This process combines the selective crystallization of a desired diastereomer from a solution with the simultaneous equilibration (epimerization) of the undesired diastereomer in the liquid phase back to the desired one. acs.orgoup.com Unlike classical resolution which has a maximum theoretical yield of 50%, CIDT can theoretically achieve a 100% yield of a single, pure diastereomer in one step. acs.org

This methodology has been successfully applied to the diastereodivergent synthesis of (+)-α-conhydrine and (−)-β-conhydrine. acs.orgacs.org The key step involves an α-bromo-α'-sulfinyl ketone intermediate, which is prone to epimerization. oup.comoup.com In a specific application, deprotonation of (−)-menthyl (S)-p-toluenesulfinate followed by the addition of a dibromo ester created a mixture of two diastereomeric α-bromo-α'-sulfinyl ketones. oup.com By allowing this oily mixture to stand, dynamic diastereoselective crystallization occurred, affording a single, stable diastereomer as a white solid in high yield (>98:2 diastereomeric ratio). oup.com This crystalline intermediate, (S,SR)-2b, was unequivocally confirmed by X-ray crystallographic analysis. acs.org

The isolated, configurationally stable α-bromoketone serves as the pivotal common precursor. oup.com Its subsequent reduction can be controlled to produce either the anti or syn bromohydrin with high selectivity. oup.comnih.gov

Reduction with DIBAL-H yields the anti-bromohydrin. oup.com

Reduction with DIBAL-H in the presence of a chelating agent like ZnI2 produces the syn-bromohydrin. oup.com

These bromohydrins are then converted into (+)-α-conhydrine and (−)-β-conhydrine, respectively, completing the diastereodivergent synthesis. oup.comresearchgate.net

Formal and Total Synthesis Approaches of (-)-alpha-Conhydrine

Chelation-controlled hydride reduction is another powerful tool used in the synthesis of conhydrine isomers. A highly diastereoselective chelation-controlled hydride reduction of an N-protected amino ketone to an anti-amino alcohol is a key feature in several syntheses. tandfonline.comresearchgate.netacs.org For example, using LiAlH(OtBu)3 as the reducing agent allows for the predictable formation of the desired alcohol stereocenter. semanticscholar.orgacs.org This method, combined with a Wittig reaction to install the side chain, forms the basis of an efficient formal synthesis of (+)-α-conhydrine. tandfonline.comacs.org

The table below summarizes selected total and formal syntheses, highlighting the diversity of approaches.

| Researcher(s) | Key Reactions | Overall Yield | Number of Steps | Reference |

| Chang et al. (2006) | Diastereoselective Grignard addition, RCM | 23% | 15 | semanticscholar.org |

| Guéry et al. (2007) | Allenylzinc addition to sulfinimine | 41% | 7 | acs.org |

| Fednavis et al. (2011) | Regioselective epoxide opening, RCM | 20% | 12 | semanticscholar.org |

| Ham et al. (2012) | Chelation-controlled hydride reduction, RCM | 25% | 11 | semanticscholar.org |

| Jin et al. (2014) | Chelation-controlled hydride reduction, Wittig reaction | 38.1% (to intermediate) | 8 (formal) | tandfonline.com |

This table is not exhaustive but represents a selection of diverse synthetic strategies.

Novel Synthetic Pathways and Methodological Developments

The pursuit of more efficient and elegant syntheses of (-)-α-conhydrine has led to the development and application of novel synthetic methods. These advancements often focus on improving stereocontrol, shortening the synthetic sequence, and employing milder, more selective reagents.

An efficient organocatalytic approach has been developed for the enantioselective synthesis of (+)-α-conhydrine. researchgate.net This strategy utilizes L-proline-catalysed α-aminooxylation of an aldehyde, followed by an intramolecular cyclization to construct the piperidine core, achieving the target with 98% enantiomeric excess. researchgate.net This highlights the power of organocatalysis in creating complex chiral molecules from simple precursors.

Another innovative method involves a rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with an alkenol, which, when followed by a Ring-Closing Metathesis (RCM) reaction, provides a concise formal synthesis of (-)-α-conhydrine. semanticscholar.org The development of new reagents has also impacted synthetic design. For example, cyclopentylmagnesium bromide (CPMB) in the presence of catalytic zinc chloride was used to transfer a cyclopentyl group nucleophilically to a ketone, a key step in a synthesis of (+)-α-conhydrine. barc.gov.in

These examples demonstrate a continuous effort in the field to refine synthetic strategies, not only to achieve the total synthesis of natural products like (-)-α-conhydrine but also to develop new chemical reactions and concepts with broader applicability. gla.ac.ukbarc.gov.in

Spectroscopic and Advanced Analytical Characterization of Alpha Conhydrine

Applications of Mass Spectrometry Imaging (MSI) for Spatiotemporal Analysis

Mass Spectrometry Imaging (MSI) is a powerful label-free technique used to visualize the spatial distribution of molecules directly in biological tissues. nih.govfrontiersin.org However, the direct analysis of low molecular weight, volatile compounds like the hemlock alkaloids, including (-)-alpha-Conhydrine, by techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) is challenging. acs.orgnih.govnih.gov The high volatility can lead to delocalization of the analyte during analysis, obscuring its true location within the plant tissue. acs.orgnih.gov

To overcome these limitations, MSI studies on Conium maculatum (poison hemlock) have successfully mapped the distribution of its alkaloids by employing on-tissue derivatization, which modifies the physicochemical properties of the target molecules. acs.orgfu-berlin.de This approach has enabled the detailed visualization of alkaloid localization in various plant organs, including the leaves, stem, roots, and fruit. acs.orgfu-berlin.de For instance, studies have revealed distinct and discrete distributions even for closely related alkaloids within the same tissue, highlighting specific sites of accumulation. acs.orgacs.org Furthermore, MSI has been used to track the relocalization of alkaloids during different developmental stages, such as the changes in distribution between non-germinated and germinated fruits, suggesting a metabolic strategy for protecting the next generation of the plant. fu-berlin.de This ability to provide spatiotemporal information is crucial for understanding the biosynthesis, transport, and ecological roles of these compounds in the plant. nih.govfrontiersin.org

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a critical tool for the structural confirmation of alkaloids by analyzing their specific fragmentation patterns upon collision-induced dissociation (CID). nih.govuab.edu For piperidine (B6355638) alkaloids, which often lack strong chromophores for UV detection, mass spectrometry provides invaluable structural information. nih.gov In electrospray ionization (ESI) mass spectrometry, these alkaloids typically form protonated molecules [M+H]⁺. nih.gov

The fragmentation of piperidine alkaloids is highly characteristic and provides clues to their substitution patterns. scielo.brscispace.com A common and predominant fragmentation pathway for hydroxylated piperidine alkaloids is the neutral loss of a water molecule (H₂O) from the protonated parent ion. nih.govscielo.br The analysis of 2,6-disubstituted piperidines, a class to which (-)-alpha-Conhydrine belongs, shows typical fragmentation patterns involving the cleavage of the side chains attached to the ring. nih.gov The identification of these characteristic neutral losses and product ions allows for the differentiation of isomers and the confirmation of the core alkaloid structure in complex extracts. nih.govnih.gov While specific fragmentation data for (-)-alpha-Conhydrine is not extensively detailed in isolation, the patterns observed for related piperidine alkaloids provide a robust framework for its identification and structural analysis. nih.govnih.govscielo.br

Table 1: General MS/MS Fragmentation Characteristics of Hydroxylated Piperidine Alkaloids

| Precursor Ion | Fragmentation Type | Common Neutral Loss | Significance |

| [M+H]⁺ | Collision-Induced Dissociation (CID) | H₂O (Water) | Indicative of a hydroxyl (-OH) group. nih.govscielo.br |

| [M+H]⁺ | Collision-Induced Dissociation (CID) | Side Chain Excision | Helps identify substituents on the piperidine ring. nih.gov |

On-Tissue Derivatization Techniques for Enhanced Detection in Complex Matrices

The detection of small, polar, and volatile molecules like (-)-alpha-Conhydrine directly on plant tissues via MSI presents significant analytical hurdles, including poor ionization efficiency and signal interference from the MALDI matrix in the low-mass range. acs.orgnih.gov On-tissue chemical derivatization addresses these challenges by modifying the analyte to improve its physicochemical properties for mass spectrometric analysis. acs.orgresearchgate.net This technique has been successfully applied to the alkaloids of Conium maculatum. acs.orgnih.govfu-berlin.de

Several reagents have been tested for the on-tissue derivatization of hemlock alkaloids, with coniferyl aldehyde (CA) proving particularly suitable for secondary amine alkaloids like coniine and, by extension, conhydrine (B1201746). acs.orgacs.org The reaction between the aldehyde group of CA and the secondary amine of the alkaloid forms an iminium ion. acs.org This derivatization increases the mass of the analyte, shifting its signal out of the low-mass interference region, and introduces a permanent positive charge, which significantly enhances ionization efficiency in positive-mode MALDI-MSI. acs.orgnih.gov This enhanced detection capability was essential for revealing the distinct spatial distributions of various hemlock alkaloids in different plant tissues, which would otherwise be undetectable. acs.orgacs.org

Table 2: Investigated On-Tissue Derivatization Reagents for Hemlock Alkaloids

| Derivatization Reagent | Target Functional Group | Outcome for Hemlock Alkaloids | Reference |

| Coniferyl Aldehyde (CA) | Secondary Amines | Successful derivatization, formation of iminium ion, enhanced MSI signal. | acs.orgnih.gov |

| Chloro-cinnamaldehyde (ClCiA) | Secondary Amines | Potential for derivatization, selected for characteristic chlorine isotope pattern. | acs.org |

| TAHS (p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate (B1207046) iodide) | Primary and Secondary Amines | Reaction required base and showed potential degradation on-tissue. | acs.orgnih.gov |

X-ray Crystallography of Key Synthetic Intermediates for Stereochemical Confirmation

While X-ray crystallography of a final natural product provides the ultimate structural proof, its application to key synthetic intermediates is a powerful strategy for confirming stereochemistry during a total synthesis. In the asymmetric synthesis of (-)-alpha-Conhydrine, where precise control of stereocenters is paramount, this technique is definitive. nih.govacs.org

In a notable efficient synthesis of (-)-alpha-Conhydrine, researchers created the two crucial stereogenic centers in a key reaction step. acs.org To unambiguously confirm the relative arrangement (i.e., the anti-stereochemistry) of these newly formed centers, a subsequent intermediate in the synthetic pathway was converted into a stable, crystalline lactam compound. nih.govacs.org A single-crystal X-ray analysis was performed on this intermediate. nih.govfigshare.com The resulting crystallographic data provided unequivocal proof of the anti-relationship between the two stereocenters. acs.org By confirming the stereochemistry of this rigid, cyclic intermediate, the stereochemical integrity of the final, more flexible (-)-alpha-Conhydrine molecule was assured, validating the entire synthetic strategy. nih.govacs.org This approach is a cornerstone of modern asymmetric synthesis, providing absolute certainty where spectroscopic methods like NMR might be ambiguous. researchgate.netnih.gov

Mechanistic Investigations of Biological Activities and Molecular Interactions

Glycosidase Inhibitory Activities of (-)-alpha-Conhydrine

Piperidine (B6355638) alkaloids are recognized as a significant class of glycosidase inhibitors, largely due to their structural resemblance to the pyranose ring of monosaccharides, which allows them to interact with the active sites of carbohydrate-processing enzymes. beilstein-journals.orgnii.ac.jp This inhibitory action has potential therapeutic applications in managing conditions like diabetes, viral infections, and cancer. researchgate.net Conhydrine (B1201746), in a general sense, is noted as a potent glycosidase inhibitor. researchgate.net However, detailed inhibitory data for the specific (-)-alpha-conhydrine isomer is not extensively detailed in publicly available literature, necessitating an examination of related structures to infer its likely activity profile.

Alpha-glucosidase is a key enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose. Its inhibition can help manage postprandial hyperglycemia. While specific IC₅₀ values for (-)-alpha-conhydrine are not readily found, numerous related piperidine alkaloids have demonstrated potent α-glucosidase inhibitory activity. researchgate.netnih.gov For instance, N-methyl-microcosamine, a piperidine alkaloid from Grewia nervosa, showed a dose-dependent α-glucosidase inhibition with an IC₅₀ value of 53.40 μM, which was significantly more potent than the standard drug acarbose. researchgate.net Given that the 2-(1-hydroxyalkyl)piperidine motif is a key feature for this activity, it is hypothesized that (-)-alpha-conhydrine also possesses an inhibitory effect on this enzyme, though empirical data is required for confirmation.

Amyloglucosidase (also known as 1,4-α-D-glucan glucohydrolase) is another critical enzyme that hydrolyzes terminal α-1,4 and α-1,6 glucosidic bonds from starch, producing glucose. Inhibition of this enzyme is also a target for controlling glucose levels. The structural analogue (+)-lentiginosine is a known potent and selective inhibitor of amyloglucosidase. scispace.com While some piperidine-based iminosugars show increased amyloglucosidase inhibition with higher valency, others with different stereochemistry show none at all, highlighting the importance of specific structural features for this activity. beilstein-journals.org The inhibitory potential of (-)-alpha-conhydrine against amyloglucosidase remains an area for further specific investigation.

Exploration of Other Enzyme Inhibition Profiles

Beyond glycosidases, the broader class of piperidine alkaloids has been investigated for other enzyme-inhibiting activities. General biological screening has attributed antitumor and antiviral properties to the conhydrine family, which suggests interactions with enzymes critical to these pathological processes, although the specific molecular targets have not been fully elucidated. researchgate.net

Recent in silico studies have explored the potential of conhydrine to interact with other significant enzymes. One molecular docking analysis investigated phytochemicals from C. maculatum as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. In this study, conhydrine was identified as a compound with favorable pharmacokinetic characteristics and a high binding affinity for the EGFR active site, suggesting it may act as an inhibitor. womengovtcollegevisakha.ac.in Additionally, some piperidine alkaloids isolated from Alocasia macrorrhiza have shown considerable antiproliferative activity against the K562 cancer cell line by inducing apoptosis, with IC₅₀ values in the micromolar range. nih.gov These findings suggest that the enzyme inhibition profile of (-)-alpha-conhydrine may extend beyond glycosidases, warranting further experimental validation.

Receptor-Ligand Binding Studies for Molecular Target Identification

The primary molecular target for the hemlock alkaloids is the nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel crucial for neurotransmission. nih.gov The parent alkaloid, coniine, is a known nAChR antagonist, and its blockade of this receptor in the neuromuscular junction leads to respiratory paralysis. wikipedia.org It is highly probable that conhydrine stereoisomers, including (-)-alpha-conhydrine, also interact with nAChRs. The affinity and selectivity for different nAChR subtypes (e.g., α4β2, α3β4, α7) are critical determinants of the specific pharmacological effect. researchgate.netacs.org However, specific receptor-ligand binding studies providing quantitative data, such as the inhibition constant (Ki) or dissociation constant (Kd), for (-)-alpha-conhydrine at various nAChR subtypes are not prominently available in the reviewed scientific literature.

As noted in the section above, computational docking studies have also pointed to the Epidermal Growth Factor Receptor (EGFR) as a potential molecular target for conhydrine. womengovtcollegevisakha.ac.in Such in silico findings provide a strong basis for future experimental receptor-ligand binding assays to confirm this interaction and determine the binding affinity.

| Compound Class | Potential Molecular Target | Interaction Type | Supporting Evidence |

|---|---|---|---|

| Hemlock Alkaloids (e.g., Coniine, Conhydrine) | Nicotinic Acetylcholine Receptor (nAChR) | Antagonism | Established pharmacology of Coniine nih.govwikipedia.org |

| Conhydrine | Epidermal Growth Factor Receptor (EGFR) | Inhibition (Predicted) | In silico molecular docking analysis womengovtcollegevisakha.ac.in |

| Piperidine Alkaloids | Glycosidases (e.g., α-glucosidase) | Inhibition | Activity of structural analogues researchgate.net |

Structure-Activity Relationship (SAR) Studies of Conhydrine Stereoisomers and Analogues

The existence of four stereoisomers of conhydrine—(+)-alpha-conhydrine, (-)-alpha-conhydrine, (+)-beta-conhydrine, and (-)-beta-conhydrine—makes this family of compounds an important subject for structure-activity relationship (SAR) studies. It is a fundamental principle in medicinal chemistry that the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets. researchgate.net Different stereoisomers can possess markedly different potencies, selectivities, and even modes of action. researchgate.net

A significant body of research has been dedicated to the diastereodivergent and stereoselective synthesis of all four conhydrine stereoisomers. researchgate.netresearchgate.net The primary goal of these synthetic efforts is to provide pure samples of each isomer to enable comparative biological evaluation and establish clear SARs. researchgate.net For example, understanding how the anti (in alpha-isomers) versus syn (in beta-isomers) relationship of the hydroxyl and propyl groups, as well as the absolute stereochemistry at each chiral center, influences glycosidase inhibition or receptor binding is crucial for designing more potent and selective analogues. researchgate.net

| Compound Name | Stereochemical Configuration | Relative Stereochemistry |

|---|---|---|

| (+)-alpha-Conhydrine | (2R,1'S) | anti |

| (-)-alpha-Conhydrine | (2S,1'R) | anti |

| (+)-beta-Conhydrine | (2R,1'R) | syn |

| (-)-beta-Conhydrine | (2S,1'S) | syn |

Synthetic Exploration of Alpha Conhydrine Derivatives and Analogues

Design and Synthesis of Structurally Modified Conhydrine (B1201746) Analogues

The synthesis of structurally modified analogues of conhydrine allows for a detailed investigation into how specific structural features contribute to its biological profile. Research in this area has focused on altering the stereochemistry, ring size, and the nature of the side chain.

A common modification involves the creation of stereoisomers, such as the synthesis of (+)-β-conhydrine, the diastereomer of α-conhydrine. umontpellier.fr One approach to achieve this involves a copper-catalyzed three-component reaction of an α-oxyaldehyde, dibenzylamine, and an alkyne to construct the necessary syn-α-oxyamine precursors with high diastereoselectivity. nih.govunigoa.ac.in Subsequent steps, including a regioselective opening of an epoxide with an organocopper reagent, allow for the introduction of the side chain and formation of the target piperidine (B6355638) alkaloid. nih.govrsc.org

Another significant structural modification is the synthesis of pyrrolidine (B122466) analogues, where the six-membered piperidine ring is contracted to a five-membered ring. rsc.org Asymmetric syntheses of these analogues have been successfully achieved starting from readily available chiral materials like L-serine. tandfonline.comtandfonline.com Key steps in these syntheses often include diastereoselective chelation-controlled hydride reduction of an amino ketone to form the required anti-amino alcohol, followed by a Wittig reaction and subsequent intramolecular cyclization. tandfonline.comtandfonline.com The palladium-catalyzed aza-Claisen rearrangement has also been employed to create pyrrolidine analogues, demonstrating the versatility of this reaction for accessing different ring systems. rsc.org

Modifications to the alkyl side chain have also been explored. For instance, synthetic pathways have been designed to produce analogues with a one-carbon shorter alkyl sidechain than the natural product. gla.ac.uk These syntheses often rely on key transformations such as a palladium(II)-catalyzed aza-Claisen rearrangement to establish the stereochemistry and a ring-closing metathesis (RCM) to form the piperidine core. gla.ac.uk

The table below summarizes selected examples of structurally modified conhydrine analogues and the key synthetic strategies employed.

| Analogue Type | Key Synthetic Strategy | Starting Material Example | Research Finding |

| Diastereomer ((+)-β-Conhydrine) | Copper-catalyzed α-oxyaldehyde-dibenzylamine-alkyne coupling; Regioselective epoxide opening. nih.govrsc.org | Acetonide protected D-glyceraldehyde. rsc.org | Achieved synthesis of (+)-β-conhydrine in 8 steps with a 26% overall yield. nih.gov |

| Ring-Contracted (Pyrrolidine Analogue) | Diastereoselective chelation-controlled hydride reduction; Wittig reaction; Intramolecular cyclization. tandfonline.comtandfonline.com | L-Serine. tandfonline.comtandfonline.com | An efficient and practical route to the pyrrolidine analogue was developed. tandfonline.com |

| Side-Chain Modified (Shorter Alkyl Chain) | Palladium(II)-catalyzed aza-Claisen rearrangement; Ring-closing metathesis (RCM). gla.ac.uk | Not specified. | A viable synthetic pathway was established for analogues with modified side chains. gla.ac.uk |

| Diastereomer ((−)-β-Conhydrine) | Diastereodivergent synthesis using a sulfoxide (B87167) as a chiral auxiliary. umontpellier.fr | Not specified. | Demonstrates a method to access different stereoisomers from a common precursor. umontpellier.fr |

Investigation of Conhydrine Mimics with Piperidine Motifs

The 2-substituted piperidine ring is a fundamental structural motif found in a vast number of bioactive natural alkaloids. mdpi.comnih.govresearchgate.net Consequently, the synthesis of molecules that mimic this core structure, while varying the appended functionalities, is a significant area of research. These "conhydrine mimics" help to explore the chemical space around the parent alkaloid and identify new compounds with potentially valuable properties.

A prominent strategy in this field utilizes commercially available 2-piperidine ethanol (B145695) as a versatile and inexpensive precursor. mdpi.comnih.govresearchgate.net This starting material contains two key functional handles—the piperidine nitrogen and the hydroxyl group—which can be independently and selectively functionalized to build molecular complexity and diversity. unimi.it

Synthetic approaches often involve a sequence of reactions, such as stereocontrolled allylation of the corresponding aldehyde derived from 2-piperidine ethanol, followed by transformations like a Mitsunobu reaction and ring-closing metathesis. unimi.it These sequences can lead to the formation of various scaffolds, including unsaturated lactams, which serve as versatile intermediates for further diversification. unimi.it For example, deprotection of the nitrogen allows for subsequent intramolecular reactions like aza-Michael additions, generating complex polycyclic structures that still contain the original piperidine motif. unimi.it This approach has been successfully used to generate libraries of piperidine-containing derivatives, including other natural products like (–)-anaferine, a bis-piperidine alkaloid. mdpi.comnih.govresearchgate.net

The table below details examples of synthetic strategies used to generate piperidine mimics related to the conhydrine scaffold.

| Precursor | Key Reactions | Generated Scaffolds/Products | Significance |

| 2-Piperidine Ethanol | Stereocontrolled allylation, Mitsunobu reaction, Ring-closing metathesis (RCM), Intramolecular aza-Michael addition. unimi.it | Unsaturated lactams, Tricyclic compounds. unimi.it | Demonstrates the use of a simple precursor to access a diverse library of complex piperidine-containing scaffolds. unimi.it |

| 2-Piperidine Ethanol | Multi-step sequence leading to a key homoallylic alcohol intermediate. mdpi.comnih.gov | (–)-Anaferine (a bis-piperidine alkaloid). mdpi.comnih.gov | Expands the library of accessible piperidine derivatives to include more complex natural products, showcasing the power of the mimicry approach. mdpi.comnih.gov |

| (-)-Pipecolinic acid | Sharpless asymmetric dihydroxylation, Wittig reaction. researchgate.net | Formal synthesis of conhydrine and (+)-lentiginosine. researchgate.netd-nb.info | Utilizes a different chiral pool starting material to access piperidine motifs and related alkaloids. researchgate.net |

Strategies for Diversity-Oriented Synthesis of Conhydrine-Related Scaffolds

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules, moving beyond the synthesis of a single target to explore broader areas of chemical space. cam.ac.ukmdpi.comcam.ac.uk This approach is particularly well-suited for creating libraries of conhydrine-related scaffolds, where the goal is to produce a wide variety of molecular skeletons based on the core piperidine theme.

A central concept in many DOS strategies is the "build/couple/pair" (B/C/P) algorithm. mdpi.comcam.ac.ukresearchgate.net

Build Phase: Simple building blocks are synthesized, often incorporating key functional groups.

Couple Phase: These building blocks are joined together, often using the same reaction type, to create a series of linear precursors.

Pair Phase: The linear precursors undergo scaffold-defining reactions (e.g., cyclizations) to generate a diverse collection of molecular skeletons. cam.ac.ukresearchgate.net

In the context of conhydrine-related structures, a DOS approach might start with a simple, readily available material like 2-piperidine ethanol. mdpi.comunimi.it This precursor can be elaborated through various reaction pathways to generate a library of compounds with different stereochemistries, functional groups, and entirely new ring systems fused to the original piperidine core. unimi.it The key is that a single synthetic plan is designed to diverge, producing many distinct structures rather than converging on one. cam.ac.uk

Another DOS strategy involves using a reagent-based approach, where a single substrate is treated with a variety of different reagents or reaction conditions to produce a range of different products. mdpi.com Alternatively, a substrate-based approach uses different starting materials, each with pre-encoded structural information, that are subjected to the same reaction conditions to yield diverse scaffolds. mdpi.com These strategies allow for the systematic exploration of skeletal diversity, which is considered a critical factor in discovering novel biologically active molecules. cam.ac.uk

The application of DOS has led to the creation of libraries containing not only simple piperidines but also complex polyheterocyclic derivatives, significantly expanding the chemical space around the conhydrine scaffold. unimi.it

| DOS Strategy | Description | Application to Conhydrine-Related Scaffolds |

| Forward-Synthetic Approach from a Versatile Precursor | A simple starting material (e.g., 2-piperidine ethanol) is converted into a library of diverse products through a branching sequence of reactions. mdpi.comunimi.itcam.ac.uk | Used to generate libraries of piperidine-containing derivatives, including natural products and novel polycyclic systems. mdpi.comunimi.it |

| Build/Couple/Pair (B/C/P) | Building blocks are synthesized, coupled into linear precursors, and then cyclized in a "pair" step to create diverse scaffolds. mdpi.comcam.ac.ukresearchgate.net | This general strategy can be applied to create diverse macrocyclic and heterocyclic scaffolds that may incorporate the piperidine motif. cam.ac.ukresearchgate.net |

| Reagent-Based Diversification | A common substrate is subjected to different reaction conditions to generate a variety of distinct molecular structures. mdpi.com | A functionalized piperidine intermediate could be treated with different cyclization catalysts or reagents to form various fused or spirocyclic ring systems. |

| Substrate-Based Diversification | Different starting materials, each containing unique structural elements, are put through a standardized reaction sequence. mdpi.com | A set of variously substituted piperidine precursors could undergo a ring-closing metathesis reaction to yield a library of analogues with diverse appendages. |

Q & A

Basic Research Questions

Q. What established protocols are recommended for isolating (-)-α-Conhydrine from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by liquid-liquid partitioning to remove lipids and pigments. Subsequent purification employs chromatographic techniques such as flash column chromatography (normal or reverse phase) or preparative HPLC. Final characterization requires spectroscopic methods (e.g., NMR for structural elucidation, HRMS for molecular confirmation) and comparison with literature data .

- Data Example :

| Step | Technique | Key Parameters |

|---|---|---|

| Extraction | Soxhlet extraction | Ethanol, 72 hrs, 60°C |

| Purification | Silica gel column chromatography | Hexane:EtOAc (3:1 → 1:2 gradient) |

| Characterization | H NMR (400 MHz, CDCl) | δ 2.35 (m, 1H, CH-N) |

Q. How is the stereochemical configuration of (-)-α-Conhydrine validated in synthetic samples?

- Methodological Answer : Chiral resolution techniques (e.g., chiral HPLC or GC) paired with optical rotation measurements are standard. X-ray crystallography provides definitive proof of absolute configuration. Circular dichroism (CD) spectroscopy may corroborate results by comparing experimental spectra with those of known stereoisomers .

Q. Which analytical techniques are optimal for quantifying (-)-α-Conhydrine in biological matrices?

- Methodological Answer : LC-MS/MS offers high sensitivity and specificity, particularly using MRM (multiple reaction monitoring) modes. Calibration curves should be validated for linearity (R > 0.99), accuracy (85–115%), and precision (RSD < 15%). Internal standards (e.g., deuterated analogs) minimize matrix effects .

Advanced Research Questions

Q. How should experiments be designed to elucidate (-)-α-Conhydrine’s molecular mechanism of action?

- Methodological Answer : Combine in vitro binding assays (e.g., SPR or ITC for affinity measurements) with in silico docking studies to identify target proteins. Functional assays (e.g., calcium imaging for neuronal activity) and knock-down models (CRISPR/Cas9) validate target relevance. Dose-response curves and Schild analysis quantify potency and efficacy .

- Key Considerations :

- Use orthogonal methods to confirm target engagement.

- Include negative controls (e.g., enantiomers or structural analogs) to assess stereospecificity .

Q. What strategies resolve contradictions in reported pharmacological effects of (-)-α-Conhydrine?

- Methodological Answer : Conduct a systematic review following PRISMA guidelines to aggregate data, assess study quality (e.g., risk of bias via ROB-2 tool), and perform meta-analysis. Investigate variables such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.